Tos-PEG5-CH2CO2tBu

Descripción general

Descripción

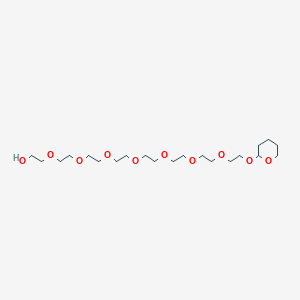

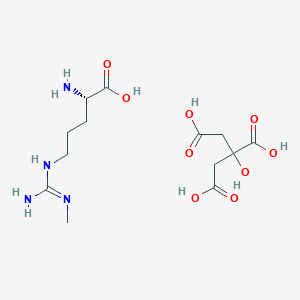

Tos-PEG5-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular formula of Tos-PEG5-CH2CO2tBu is C21H34O9S . It has a molecular weight of 462.6 g/mol . The molecule contains a total of 65 bonds, including 31 non-H bonds, 9 multiple bonds, 18 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 4 ethers (aliphatic), and 1 sulfonate .Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The molecular weight of Tos-PEG5-CH2CO2tBu is 462.6 g/mol . The molecular formula is C21H34O9S .Aplicaciones Científicas De Investigación

Enhanced Anticancer Efficacy

Alpha-tocopheryl polyethylene glycol succinate (TPGS), a derivative related to Tos-PEG5-CH2CO2tBu, has been studied for its potential in enhancing the bioavailability of poorly absorbed drugs and as a vehicle in drug delivery systems. Notably, TPGS has shown significant anticancer activity, more potent than alpha-tocopheryl succinate (TOS) itself. This enhanced activity is attributed to TPGS's increased ability to induce apoptosis and generate reactive oxygen species, suggesting its potential usefulness in cancer therapeutics (Youk et al., 2005).

Nanoparticle Development for Cancer Treatment

Research has been conducted on developing α-tocopheryl succinate (α-TOS) based nanoparticles for cancer treatment. These nanoparticles were created using reversible addition-fragmentation chain transfer polymerization (RAFT) with a methacrylic derivative of α-tocopheryl succinate (MTOS) as the hydrophobic block, and polyethylene glycol (PEG) as the hydrophilic block. The resulting nanoparticles were found to be effective in encapsulating and delivering hydrophobic molecules, showing rapid uptake by cancer cells and displaying bioactivity dependent on both the molecular weight of PEG and the MTOS content (Palao-Suay et al., 2016).

Chemistry for Peptide and Protein PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to peptides and proteins, has numerous benefits including shielding of antigenic and immunogenic epitopes, prevention of receptor-mediated uptake by the reticuloendothelial system (RES), and reduction in renal filtration. The review by Roberts, Bentley, and Harris (2002) provides an in-depth understanding of PEG chemistry, preparation methods, and new PEG derivatives for peptide and protein modification (Roberts et al., 2002).

Co-Delivery of Chemotherapeutic Agents

A study by Liu et al. (2017) focused on developing trans-activating transcriptional activator (TAT)-modified solid lipid nanoparticles for co-delivery of paclitaxel and α-tocopherol succinate-cisplatin prodrug (TOS-CDDP). The research indicated that these nanoparticles could efficiently target cervical cancer cells and exhibit synergistic antitumor activity, demonstrating a promising platform for combination therapy in cancer treatment (Liu et al., 2017).

Vitamin E TPGS in Drug Delivery

Vitamin E TPGS, a water-soluble derivative of natural Vitamin E and PEG, is used in various drug delivery systems. Its amphiphilic structure and balance between lipophilic and hydrophilic components make it ideal for developing prodrugs, micelles, liposomes, and nanoparticles. This material shows potential in overcoming multidrug resistance (MDR) and enhancing oral drug delivery (Zhang et al., 2012).

Poly(l-lysine)-g-poly(ethylene glycol) in Biomaterials

Poly(l-lysine)-g-poly(ethylene glycol) (PLL-g-PEG) has been studied for its resistance to protein adsorption and is relevant in the development of sensor chips and biomedical devices. Its interaction with various metal oxide surfaces, including niobium oxide and titanium oxide, has been characterized, indicating its potential in a range of biomedical applications (Huang et al., 2001).

Propiedades

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O9S/c1-18-5-7-19(8-6-18)31(23,24)29-16-15-27-12-11-25-9-10-26-13-14-28-17-20(22)30-21(2,3)4/h5-8H,9-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZJVKUJUYLGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tos-PEG5-CH2CO2tBu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

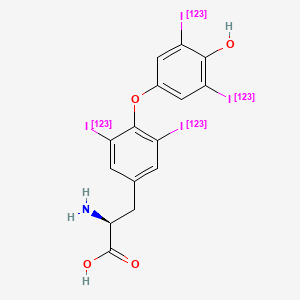

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)

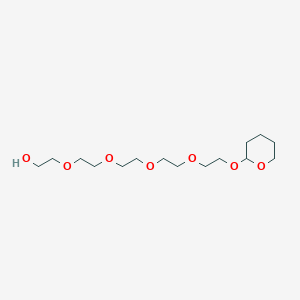

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)